[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid
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Overview
Description
AP-227 is a small molecule drug that acts as a prostaglandin I2 receptor agonist. It was initially developed by ARIAD Pharmaceuticals, Inc. for potential therapeutic applications in cardiovascular diseases and other conditions .
Preparation Methods
The synthesis of AP-227 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Chemical Reactions Analysis
AP-227 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
Scientific Research Applications
AP-227 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of prostaglandin I2 receptor agonists on various chemical reactions.
Biology: Investigated for its role in modulating biological pathways involving prostaglandin I2 receptors.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, inflammation, and thromboembolism.
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin I2 receptors.
Mechanism of Action
AP-227 exerts its effects by binding to and activating prostaglandin I2 receptors. This activation leads to the modulation of various molecular pathways involved in cardiovascular function, inflammation, and thromboembolism. The specific molecular targets and pathways include the cyclic adenosine monophosphate pathway and the inhibition of platelet aggregation .
Comparison with Similar Compounds
AP-227 is unique compared to other prostaglandin I2 receptor agonists due to its specific molecular structure and binding affinity. Similar compounds include:
Iloprost: Another prostaglandin I2 receptor agonist used to treat pulmonary arterial hypertension.
Treprostinil: A prostaglandin I2 receptor agonist used for the treatment of pulmonary arterial hypertension and other conditions.
Selexipag: A selective prostaglandin I2 receptor agonist used to treat pulmonary arterial hypertension.
AP-227’s uniqueness lies in its specific binding properties and potential therapeutic applications in a broader range of cardiovascular and inflammatory conditions.
If you have any further questions or need more details, feel free to ask!
Properties
Molecular Formula |
C30H33NO4 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[[6-[(2E)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C30H33NO4/c1-2-10-26(31-35-30(23-11-5-3-6-12-23)24-13-7-4-8-14-24)20-22-17-18-27-25(19-22)15-9-16-28(27)34-21-29(32)33/h3-9,11-16,22,30H,2,10,17-21H2,1H3,(H,32,33)/b31-26+ |
InChI Key |
XNRBBSJYERPMMB-GKPLWNPISA-N |
Isomeric SMILES |
CCC/C(=N\OC(C1=CC=CC=C1)C2=CC=CC=C2)/CC3CCC4=C(C3)C=CC=C4OCC(=O)O |
Canonical SMILES |
CCCC(=NOC(C1=CC=CC=C1)C2=CC=CC=C2)CC3CCC4=C(C3)C=CC=C4OCC(=O)O |
Origin of Product |
United States |
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